Sulfamethoxazole N1-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfamethoxazole N1-Glucuronide is a metabolite of sulfamethoxazole, a sulfonamide antibiotic. This compound is formed through the glucuronidation process, where a glucuronic acid molecule is attached to the nitrogen atom at the N1 position of sulfamethoxazole. This modification increases the water solubility of the compound, facilitating its excretion from the body .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamethoxazole N1-Glucuronide involves the enzymatic reaction of sulfamethoxazole with uridine diphosphate-glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods

Industrial production of this compound is not commonly practiced, as it is primarily a metabolic product rather than a directly synthesized compound. the production of sulfamethoxazole itself involves the reaction of 3-amino-5-methylisoxazole with 4-aminobenzenesulfonamide under controlled conditions .

化学反応の分析

Types of Reactions

Sulfamethoxazole N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to sulfamethoxazole and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: UDPGA and UGT enzymes in a buffered solution.

Major Products

Hydrolysis: Sulfamethoxazole and glucuronic acid.

Conjugation: This compound.

科学的研究の応用

Pharmacokinetics and Drug Metabolism

Sulfamethoxazole N1-Glucuronide is extensively studied in pharmacokinetics to understand the metabolic pathways of sulfamethoxazole. It serves as a marker for metabolic processing, helping researchers to elucidate detoxification pathways and the role of glucuronidation in drug metabolism. The compound's formation is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to sulfamethoxazole, thereby reducing its protein binding and increasing solubility for excretion .

Renal Metabolism Studies

Research has shown that the human kidneys contribute significantly to drug metabolism, including the formation of N1-glucuronides such as that of sulfamethoxazole. Studies indicate that renal excretion rates can provide insights into how effectively drugs and their metabolites are processed by the kidneys . This understanding is essential for evaluating drug clearance and potential nephrotoxicity.

Toxicology and Safety Assessments

This compound plays a role in toxicological assessments as it may influence the safety profile of sulfamethoxazole therapy. Its presence in urine but not in plasma can indicate renal metabolism, suggesting that impaired kidney function could affect both renal excretion and metabolism of drugs . Evaluating the effects of this metabolite contributes to understanding adverse drug reactions.

Clinical Implications

The clinical implications of this compound are significant in treating bacterial infections. The metabolite's formation can affect the pharmacodynamics of sulfamethoxazole, influencing its therapeutic efficacy and safety . Understanding these dynamics helps optimize dosing regimens in various patient populations, especially those with compromised renal function.

Case Study 1: Pharmacokinetics in Diverse Populations

A study evaluated the pharmacokinetics of sulfamethoxazole and its metabolites, including N1-glucuronide, across different age groups. Results indicated variations in metabolic clearance between young adults and geriatric subjects, highlighting the need for tailored dosing strategies based on age and renal function .

Case Study 2: Renal Function Impact on Drug Metabolism

In another investigation, researchers assessed how impaired renal function affects the metabolism of sulfamethoxazole. They found that patients with reduced renal clearance exhibited higher plasma concentrations of sulfamethoxazole and its glucuronide conjugates, suggesting a need for dosage adjustments to prevent toxicity .

Case Study 3: Drug Interactions and Metabolite Formation

A clinical trial explored interactions between sulfamethoxazole and other medications affecting its glucuronidation pathway. The findings showed that co-administration of certain drugs could alter the formation rates of N1-glucuronide, emphasizing the importance of monitoring drug interactions in clinical practice .

作用機序

Sulfamethoxazole N1-Glucuronide itself does not have a direct pharmacological action. Instead, it is a metabolite that results from the body’s attempt to detoxify and excrete sulfamethoxazole. The parent compound, sulfamethoxazole, inhibits bacterial dihydropteroate synthase, interfering with folic acid synthesis in bacteria .

類似化合物との比較

Similar Compounds

Sulfamethoxazole N4-Glucuronide: Another glucuronide metabolite of sulfamethoxazole, formed at the N4 position.

Sulfamethoxazole N4-Acetyl: An acetylated metabolite of sulfamethoxazole.

Sulfamethoxazole Hydroxy Metabolites: Hydroxylated derivatives of sulfamethoxazole.

Uniqueness

Sulfamethoxazole N1-Glucuronide is unique due to its specific glucuronidation at the N1 position, which significantly enhances its water solubility and facilitates renal excretion. This property is crucial for the detoxification and elimination of sulfamethoxazole from the body .

特性

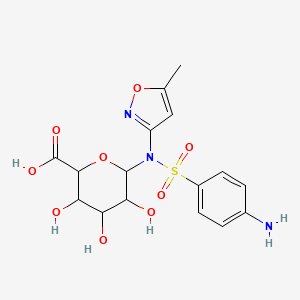

CAS番号 |

14365-52-7 |

|---|---|

分子式 |

C16H19N3O9S |

分子量 |

429.4 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1 |

InChIキー |

BLFOMTRQSZIMKK-SBJFKYEJSA-N |

SMILES |

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |

異性体SMILES |

CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |

正規SMILES |

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |

同義語 |

1-[[(4-Aminophenyl)sulfonyl](5-methyl-3-isoxazolyl)amino]-1-deoxy-β-D-glucopyranuronic Acid; Sulfamethoxazole N1-Glucuronide; Sulfisomezole N1-Glucuronide; Glucu-SFM; |

製品の起源 |

United States |

Q1: What is the significance of synthesizing deuterium-labeled Sulfamethoxazole and its metabolites, including Sulfamethoxazole N1-Glucuronide?

A1: Synthesizing deuterium-labeled compounds is a valuable tool in pharmaceutical research. In the case of Sulfamethoxazole and its metabolite this compound, the use of deuterium ([2H3]-labeling) allows researchers to track these compounds within biological systems. This can be useful in studying the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. The cited research paper describes a method for synthesizing these deuterium-labeled compounds with high isotopic purity, which is essential for accurate and reliable analysis in further studies [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。